5-Hydroxy-3-méthylindole

Vue d'ensemble

Description

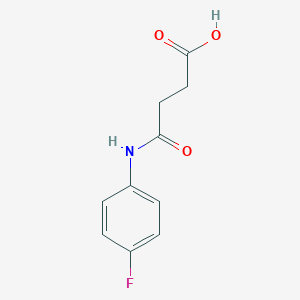

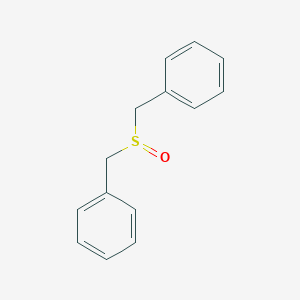

5-Hydroxy-3-methylindole is a chemical compound with the molecular formula C9H9NO . It is also known by other names such as 3-Methyl-1H-indol-5-ol and 5-hydroxyskatole . The molecular weight of this compound is 147.17 g/mol .

Synthesis Analysis

The synthesis of indole derivatives, including 5-Hydroxy-3-methylindole, has been a subject of interest in recent research . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Apart from indole, liver CYP450, especially CYP1A, CYP2A, and CYP2E1, plays a key role in skatole metabolism and produces seven known skatole metabolites, one of which is 5-hydroxy-3-methylindole .Molecular Structure Analysis

The IUPAC name for 5-Hydroxy-3-methylindole is 3-methyl-1H-indol-5-ol . The InChI string is InChI=1S/C9H9NO/c1-6-5-10-9-3-2-7(11)4-8(6)9/h2-5,10-11H,1H3 . The Canonical SMILES is CC1=CNC2=C1C=C(C=C2)O .Chemical Reactions Analysis

Indole and its derivatives, including 5-Hydroxy-3-methylindole, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxy-3-methylindole is 147.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are both 147.068413911 g/mol . The Topological Polar Surface Area is 36 Ų .Applications De Recherche Scientifique

Synthèse de dérivés d'indole

Les indoles sont un système hétérocyclique important dans les produits naturels et les médicaments . Ils jouent un rôle majeur en biologie cellulaire . Ces dernières années, l'application des dérivés d'indole en tant que composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain a suscité un intérêt croissant . Les indoles, naturels et synthétiques, présentent diverses propriétés biologiques vitales .

Rôle dans les alcaloïdes

Les indoles sont des fragments prévalents présents dans certains alcaloïdes . En raison de l'importance de ce système cyclique significatif, la recherche de nouvelles méthodes de synthèse a attiré l'attention de la communauté chimique .

Indole dérivé des bactéries intestinales

L'indole et ses dérivés sont des métabolites produits par le métabolisme du tryptophane catalysé par les micro-organismes intestinaux . En activant les récepteurs nucléaires, en régulant les hormones intestinales et en affectant les effets biologiques des bactéries en tant que molécules de signalisation, l'indole et ses dérivés maintiennent l'homéostasie intestinale et ont un impact sur le métabolisme hépatique et la réponse immunitaire .

Rôle dans les maladies intestinales et hépatiques

L'indole et ses dérivés présentent de bonnes perspectives thérapeutiques dans les maladies intestinales et hépatiques . Ils influencent les régimes alimentaires et les bactéries commensales intestinales, ainsi que les cibles et les mécanismes dans les conditions pathologiques

Mécanisme D'action

Target of Action

5-Hydroxy-3-methylindole, also known as 3-Methyl-1H-indol-5-ol, primarily targets L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut.

Mode of Action

The compound interacts with its targets by accelerating gut contractility. It achieves this by activating the L-type calcium channels on the colonic smooth muscle cells . This activation leads to an increase in the contractility of the gut, thereby affecting the total gut transit time.

Biochemical Pathways

5-Hydroxy-3-methylindole is a product of the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . The production of 5-Hydroxy-3-methylindole is dependent on the microbiota composition and pH levels . It is also involved in the stimulation of a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .

Pharmacokinetics

It is known that gut microbiota plays a significant role in the bioconversion of indoles from tryptophan .

Result of Action

The primary molecular effect of 5-Hydroxy-3-methylindole is the acceleration of gut contractility via the activation of L-type calcium channels . On a cellular level, it stimulates intestinal enterochromaffin cells, leading to an increase in serotonin production . These actions contribute to its role in altering gut motility.

Action Environment

The action of 5-Hydroxy-3-methylindole is influenced by various environmental factors. For instance, the production of 5-Hydroxy-3-methylindole is dependent on the composition of the gut microbiota and pH levels . Dietary intake also has a wide influence on gut microbiota and the related indole metabolism .

Analyse Biochimique

Biochemical Properties

5-Hydroxy-3-methylindole interacts with several enzymes, proteins, and other biomolecules. It is a product of the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound can be converted into indoleacryloyl glycine in the liver .

Cellular Effects

5-Hydroxy-3-methylindole has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It also accelerates gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .

Molecular Mechanism

At the molecular level, 5-Hydroxy-3-methylindole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-3-methylindole change over time. It has good safety profiles, with hemolytic effects less than 5% (200 μM) and IC50 greater than 150 µM found in the majority of the SH-SY5Y and bEnd3 cell lines .

Dosage Effects in Animal Models

In animal models, the effects of 5-Hydroxy-3-methylindole vary with different dosages. When administered orally in rats, it significantly accelerates the total gut transit time .

Metabolic Pathways

5-Hydroxy-3-methylindole is involved in the metabolic pathways of tryptophan. It interacts with enzymes such as liver CYP450, especially CYP1A, CYP2A, and CYP2E1, which play a key role in its metabolism .

Propriétés

IUPAC Name |

3-methyl-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-10-9-3-2-7(11)4-8(6)9/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHFOFOYWYLBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150075 | |

| Record name | 5-Hydroxy-3-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1125-40-2 | |

| Record name | 3-Methyl-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-3-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-3-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21QUG33SLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known metabolic pathways of 5-Hydroxy-3-methylindole in pigs?

A1: Research indicates that 5-Hydroxy-3-methylindole undergoes both sulfation and glucuronidation in porcine liver. The sulfation process is primarily mediated by the thermostable form of phenol-sulphotransferase (TS-PST) []. Interestingly, pigs exhibiting higher levels of 5-Hydroxy-3-methylindole sulfation tended to have lower 3-methylindole accumulation in fat [].

Q2: Which cytochrome P450 enzymes are involved in the production of 5-Hydroxy-3-methylindole?

A2: Studies utilizing a human embryonic kidney cell expression system have revealed that several porcine cytochrome P450 enzymes can generate 5-Hydroxy-3-methylindole. These include CYP1A1, CYP2A19, CYP2C33v4, CYP2C49, CYP2E1, and CYP3A [].

Q3: How does cytochrome b5A influence the metabolism of 3-methylindole, the precursor to 5-Hydroxy-3-methylindole?

A3: Co-transfection of cytochrome b5A with certain cytochrome P450 enzymes, like those mentioned above, has been shown to enhance the production of 3-methylindole metabolites, including 5-Hydroxy-3-methylindole []. This suggests a potential role for cytochrome b5A in regulating skatole metabolism.

Q4: Can 5-Hydroxy-3-methylindole be detected in human urine, and if so, what methods are used?

A4: Yes, 5-Hydroxy-3-methylindole can be detected in human urine. Early research utilized gas chromatography with an electron capture detector (ECD) to quantify this compound [, , , , ]. Samples typically undergo extraction and derivatization steps before analysis [].

Q5: Has 5-Hydroxy-3-methylindole been explored for applications in dyeing keratin fibers?

A5: Yes, patent literature describes the use of 5-Hydroxy-3-methylindole, along with iodide ions or hydrogen peroxide, in formulations for dyeing keratin fibers, particularly human hair []. The specific dyeing mechanism and optimal conditions would be detailed in the patent itself.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.